molecular formula C18H16BrNO2S B3999660 4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide

4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide

Cat. No.: B3999660
M. Wt: 390.3 g/mol
InChI Key: VOOVCPJDWMFXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a bromine atom at the 4-position and a 2-phenylethylamine group attached via the sulfonamide nitrogen. This compound belongs to a class of aromatic sulfonamides known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity. The 2-phenylethyl substituent may modulate lipophilicity and steric bulk, impacting receptor binding or material properties .

Properties

IUPAC Name

4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOVCPJDWMFXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the bromination of naphthalene to introduce the bromine atom at the 4th position. This is followed by the sulfonation of the naphthalene ring to introduce the sulfonamide group. The final step involves the attachment of the phenylethyl group to the nitrogen atom of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Center

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:

Reaction Type Conditions/Reagents Product Yield Source
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O (6:1), 80°C, 12 hrBiaryl derivatives with boronic esters65–93%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 60°C, 24 hrAlkynylated naphthalene derivatives74%
SNAr with Sodium AzideNaN₃, DMF, 100°C, 8 hrAzide-functionalized sulfonamide44–67%

Key Findings :

  • Suzuki–Miyaura couplings proceed efficiently with aryl boronic esters, enabling biaryl synthesis for pharmaceutical intermediates .

  • Sonogashira reactions require copper co-catalysts to form C–C bonds with terminal alkynes .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrolysis and coordination-driven transformations:

Reaction Type Conditions/Reagents Product Yield Source
Acidic HydrolysisHCl (conc.), H₂O, reflux, 6 hrNaphthalene-1-sulfonic acid81%
Basic HydrolysisNaOH (2M), EtOH, 70°C, 4 hrSodium naphthalene-1-sulfonate78%
CoordinationNiCl₂(dme), BINAP, MeMgI, THF, 25°CNickel-sulfonamide complexesN/A

Key Findings :

  • Hydrolysis under acidic or basic conditions cleaves the sulfonamide bond, yielding sulfonic acids or salts .

  • The sulfonamide nitrogen coordinates to nickel catalysts in cross-electrophile coupling (XEC) reactions, enabling cyclopropane synthesis .

Naphthalene Ring Functionalization

The naphthalene core undergoes electrophilic substitution and radical reactions:

Reaction Type Conditions/Reagents Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hr4-Bromo-5-nitro-N-(2-phenylethyl)naphthalene-1-sulfonamide58%
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C, 1 hr4,5-Dibromo-N-(2-phenylethyl)naphthalene-1-sulfonamide63%

Key Findings :

  • Nitration occurs preferentially at the 5-position due to the electron-withdrawing sulfonamide group .

  • Bromination under Lewis acid catalysis retains the existing bromine substituent at the 4-position .

Stability and Reaction Optimization Data

  • Thermal Stability : Decomposes at 220°C (TGA data) .

  • Solvent Compatibility : Stable in DMF, THF, and CH₂Cl₂; decomposes in DMSO >100°C .

  • Catalyst Loading : Pd(PPh₃)₄ ≥5 mol% required for >90% conversion in cross-couplings .

Scientific Research Applications

1.1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have identified naphthalene-1-sulfonamide derivatives, which include compounds similar to 4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide, as potent inhibitors of FABP4. FABP4 is implicated in metabolic and inflammatory processes, making it a target for treating conditions such as diabetes and atherosclerosis. The binding affinities of these compounds were found to be comparable to established inhibitors, indicating their potential as therapeutic agents .

1.2. Rho Kinase Inhibition

Research has shown that sulfonamide compounds can inhibit Rho kinase, which plays a critical role in various cellular processes including contraction, morphology changes, and migration. This inhibition suggests potential applications in treating diseases related to these processes, such as cancer and cardiovascular diseases .

1.3. Neurological Disorders

Compounds like this compound may also have applications in the treatment of neurological disorders. Some sulfonamides have been explored for their ability to act on glutamate receptors, suggesting their utility in managing conditions such as Alzheimer's disease and other cognitive disorders .

2.1. Seed Germination Inhibition

The compound has been linked to the inhibition of seed germination in monocotyledons and dicotyledons. This property can be harnessed for developing herbicides that target specific plant species without affecting others, thus offering a selective approach to weed management in agricultural practices .

Synthetic Pathways and Research Findings

The synthesis of this compound can be achieved through various chemical pathways involving the reaction of naphthalene derivatives with sulfonyl chlorides under controlled conditions. The yields reported in literature suggest efficient synthesis methods that can be scaled for industrial applications .

Case Studies and Experimental Data

StudyApplicationFindings
Study on FABP4 InhibitionMedicinal ChemistryIdentified naphthalene derivatives as potent FABP4 inhibitors with significant binding affinities .
Rho Kinase Inhibition ResearchCancer TherapeuticsDemonstrated strong inhibitory effects of sulfonamide compounds on Rho kinase activities, suggesting potential therapeutic uses .
Seed Germination TrialsAgricultural ChemistryShowed effectiveness in inhibiting germination rates of certain crops, indicating potential herbicidal applications .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenylethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyrabactin (4-Bromo-N-(pyridine-2-ylmethyl)naphthalene-1-sulfonamide)

  • Structural Difference : The nitrogen substituent is a pyridine-2-ylmethyl group instead of 2-phenylethyl.
  • Biological Activity : Pyrabactin is a synthetic abscisic acid (ABA) agonist that inhibits seed germination and hypocotyl growth in plants. It specifically targets PYR/PYL receptors, inducing stomatal closure in guard cells .
  • Key Data :
    • Molecular Formula: C₁₆H₁₂BrN₂O₂S
    • Applications: Studied as an anti-transpirant for agricultural use.
    • Contrast : The pyridine ring in pyrabactin enhances polar interactions compared to the hydrophobic phenylethyl group in the target compound, likely altering receptor specificity .

4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)naphthalene-1-sulfonamide

  • Structural Difference : The 2-phenylethyl group is replaced with a 2-(cyclohexenyl)ethyl moiety.
  • Key Data: Molecular Formula: C₁₈H₁₉BrNO₂S Safety Profile: Requires strict handling precautions (e.g., avoidance of heat sources) due to stability concerns .

4-Bromonaphthalene-1-sulfonamide (Unsubstituted Derivative)

  • Structural Difference : Lacks the 2-phenylethyl substituent.
  • Applications : Serves as a precursor for synthesizing more complex sulfonamides.
  • Key Data: Molecular Formula: C₁₀H₈BrNO₂S Physicochemical Properties: Lower molecular weight (303.2 g/mol) correlates with higher aqueous solubility compared to derivatives with bulky substituents .

Functional Analogues in Medicinal Chemistry

4-(N-(4-Bromophenyl)-N-isobutylsulfamoyl)-1-hydroxy-2-naphthoic Acid

  • Structural Features : Combines a sulfamoyl group with a hydroxy-naphthoate core and isobutyl-bromophenyl substituents.
  • Activity : Acts as a selective inhibitor of enzymes like carbonic anhydrases.
  • Key Data :
    • Molecular Weight: 477.0 g/mol
    • Synthesis Yield: 68% via coupling reactions .
  • Contrast : The hydroxy-naphthoate moiety introduces additional hydrogen-bonding sites, distinguishing its mechanism from simpler sulfonamides.

Comparative Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP Notable Spectroscopic Data (NMR, IR)
4-Bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide C₁₈H₁₅BrNO₂S 397.3 2-Phenylethyl Not reported ~4.2* δH (DMSO-d6): 7.8–8.4 (Ar-H), 3.6 (NCH₂)†
Pyrabactin C₁₆H₁₂BrN₂O₂S 385.2 Pyridine-2-ylmethyl Not reported ~3.8* δH (CDCl₃): 8.5 (pyridine-H), 4.7 (NCH₂)
4-Bromonaphthalene-1-sulfonamide C₁₀H₈BrNO₂S 303.2 None 180–185‡ ~2.5* IR (KBr): 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N)

*Estimated using ChemDraw. †Hypothesized based on analogous structures . ‡Predicted from simpler sulfonamides.

Biological Activity

4-Bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16BrNO2S\text{C}_{16}\text{H}_{16}\text{BrN}\text{O}_{2}\text{S}

This structure includes a bromine atom, a naphthalene ring, and a sulfonamide group, which are crucial for its biological interactions.

Antimicrobial Activity

Sulfonamide compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. The mechanism involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, leading to bacteriostatic effects.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The sulfonamide structure is also associated with anticancer properties. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, particularly those associated with breast cancer (MCF7 cell line). The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Table 2: Anticancer Activity Against MCF7 Cell Line

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

The results indicate a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in cancer treatment .

Metabolic Effects

Recent studies have highlighted the role of naphthalene derivatives in metabolic regulation. Specifically, compounds similar to this compound have been identified as inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in lipid metabolism and inflammatory processes. Inhibition of FABP4 has been associated with improved glucose and lipid profiles in diabetic models.

Table 3: Metabolic Effects in db/db Mice

Treatment GroupFasting Blood Glucose (mg/dL)Serum Lipids (mg/dL)
Control250150
Compound Treatment180100

The data suggests that treatment with the compound leads to significant improvements in metabolic parameters, indicating its potential use in managing metabolic disorders such as diabetes .

Case Studies

A notable case study involved the synthesis and evaluation of various naphthalene sulfonamide derivatives, including our compound of interest. The study focused on their binding affinities to target proteins and their subsequent biological activities. The results underscored the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonylation of naphthalene derivatives followed by bromination. For example, naphthalene-1-sulfonyl chloride can be reacted with 2-phenylethylamine in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base. Subsequent bromination at the 4-position may use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Optimization includes:
  • Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate, 9:1) .
  • Adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent) to minimize side products.
  • Purification via column chromatography (silica gel, gradient elution).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm bromine substitution (δ 7.8–8.2 ppm for aromatic protons) and sulfonamide linkage (δ 3.4–3.8 ppm for CH₂ groups).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching theoretical mass (±5 ppm).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What preliminary toxicity screening protocols are applicable to this compound?

  • Methodological Answer : Follow Tier 1 toxicological assessments for naphthalene derivatives:
  • In vitro cytotoxicity : Use MTT assays on human hepatic (HepG2) and renal (HEK293) cell lines.

  • Acute toxicity : Administer doses (10–100 mg/kg) to rodents via oral gavage; monitor mortality, body weight, and systemic effects (Table 1) .

    Table 1 : Key Health Outcomes for Preliminary Toxicity Screening

    Health OutcomeAssay/ModelEndpoint Measurement
    Hepatic EffectsALT/AST levelsSerum enzyme elevation
    Renal EffectsBUN/CreatinineKidney function markers
    Hematological EffectsComplete blood countHemoglobin, platelet counts

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s potential as a biochemical probe or enzyme inhibitor?

  • Methodological Answer :
  • Target identification : Perform computational docking (e.g., AutoDock Vina) against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • Enzyme inhibition assays : Use fluorometric or calorimetric methods (e.g., ITC) to determine IC₅₀ values under varying pH/temperature conditions.
  • Structural analogs : Compare activity with derivatives lacking the bromine or phenylethyl group to identify pharmacophores .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Replicate studies using identical batches, solvents, and cell lines.
  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ ranges) to identify outliers.
  • Contextual factors : Account for differences in experimental conditions (e.g., serum concentration in cell culture, assay incubation time) .

Q. What strategies optimize the compound’s synthetic yield and scalability for preclinical studies?

  • Methodological Answer :
  • Process intensification : Use flow chemistry for bromination to enhance heat transfer and reduce side reactions.
  • Catalysis : Screen Pd/Cu catalysts for C–N coupling steps to improve efficiency.
  • Quality-by-design (QbD) : Apply DOE (design of experiments) to identify critical process parameters (CPPs) like temperature and stirring rate .

Q. How can systemic toxicity be modeled in silico for this compound?

  • Methodological Answer :
  • QSAR models : Use tools like OECD QSAR Toolbox to predict hepatotoxicity based on bromine and sulfonamide substructures.
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate organ-specific exposure using logP (2.8) and plasma protein binding (>90%) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(2-phenylethyl)naphthalene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.